molecular formula C21H25N3O4S2 B12589193 N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-44-7

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide

Cat. No.: B12589193
CAS No.: 651307-44-7
M. Wt: 447.6 g/mol
InChI Key: IQJSBQDGJJSLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both isoquinoline and sulfonamide groups, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoquinoline Core: Starting with a suitable isoquinoline precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of Aminobutyl and Benzenesulfonyl Ethyl Groups: These groups can be attached through nucleophilic substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamides to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, bases, and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.

    Medicine: Exploring its antimicrobial properties or other therapeutic potentials.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide exerts its effects likely involves interactions with specific molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: The specific pathways would depend on the biological context, potentially involving metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores, used in various pharmacological applications.

Uniqueness

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is unique due to its combination of isoquinoline and sulfonamide groups, which may confer distinct biological activities and chemical properties compared to simpler analogs.

Properties

CAS No.

651307-44-7

Molecular Formula

C21H25N3O4S2

Molecular Weight

447.6 g/mol

IUPAC Name

N-(4-aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C21H25N3O4S2/c22-12-4-5-14-24(15-16-29(25,26)19-8-2-1-3-9-19)30(27,28)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2

InChI Key

IQJSBQDGJJSLCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.